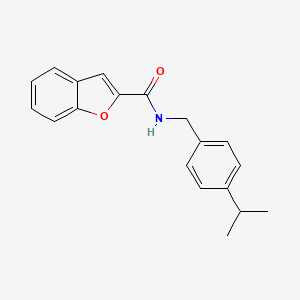

N-(4-isopropylbenzyl)-1-benzofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzofuran-2-carboxamide derivatives are recognized for their diverse chemical properties and biological activities. These compounds have been extensively studied for their potential in various fields of chemistry and medicine, although their use in drug development requires careful consideration of their chemical synthesis, structure, and properties.

Synthesis Analysis

The synthesis of benzofuran-2-carboxamides involves diverse strategies, including Ugi four-component reactions and microwave-assisted Rap-Stoermer reactions. These methods allow for the efficient and diverse functionalization of the benzofuran-2-carboxamide scaffold, yielding compounds with a variety of substitutions and functional groups (Han, Wu, & Dai, 2014).

Molecular Structure Analysis

The molecular structure of benzofuran-2-carboxamide derivatives is characterized using various analytical techniques, including X-ray diffraction, NMR, and DFT calculations. These studies reveal detailed insights into the geometric and electronic properties of these compounds, influencing their reactivity and biological activity (Demir et al., 2016).

Chemical Reactions and Properties

Benzofuran-2-carboxamide derivatives undergo a range of chemical reactions, influenced by their functional groups and molecular structure. These reactions include cyclocondensation, amidation, and O-alkylation, leading to the formation of various biologically active compounds (Idrees, Kola, & Siddiqui, 2019).

Physical Properties Analysis

The physical properties of benzofuran-2-carboxamide derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in medicinal chemistry. These properties are determined using a range of experimental techniques, providing valuable information for the development of pharmaceutical compounds (Goel et al., 2017).

Chemical Properties Analysis

The chemical properties of benzofuran-2-carboxamide derivatives, including reactivity, stability, and interaction with biological targets, are influenced by their molecular structure. Studies focusing on these aspects provide insights into the potential therapeutic applications of these compounds and their mechanism of action (Choi et al., 2015).

Applications De Recherche Scientifique

Microwave-assisted Synthesis of Benzofuran-2-carboxamide Derivatives

A study by Xie et al. (2014) demonstrated the microwave-assisted synthesis of benzofuran-2-carboxamide derivatives that possess significant biological and medicinal relevance. These compounds were synthesized through a one-pot parallel approach and evaluated for their anti-inflammatory, analgesic, and antipyretic activities. Certain derivatives showcased potent activities, indicating the potential of N-(4-isopropylbenzyl)-1-benzofuran-2-carboxamide in therapeutic applications (Xie et al., 2014).

Discovery of a Prodrug for Neuropathic Pain

Rais et al. (2017) explored the development of a para-acetoxy-benzyl ester prodrug of a hydroxamate-based inhibitor of glutamate carboxypeptidase II, aiming to improve its oral pharmacokinetics. This research highlights the strategic modification of benzofuran-2-carboxamide derivatives to enhance drug delivery and efficacy, particularly in the treatment of neuropathic pain (Rais et al., 2017).

Development of Fluorescent Molecular Thermometers

Uchiyama et al. (2003) developed sensitive fluorescent molecular thermometers by synthesizing fluorescent monomers with a benzofurazan skeleton. These were copolymerized with N-isopropylacrylamide to produce copolymers that exhibited temperature-induced phase transitions, demonstrating the application of benzofuran derivatives in the development of advanced materials for temperature sensing (Uchiyama et al., 2003).

Neuroprotective and Antioxidant Effects

Cho et al. (2015) synthesized novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives and evaluated their neuroprotective and antioxidant activities. These compounds were found to offer considerable protection against NMDA-induced excitotoxic neuronal cell damage, suggesting the potential of benzofuran-2-carboxamide derivatives in neuroprotection and the treatment of neurodegenerative diseases (Cho et al., 2015).

Synthesis of Selective Ligands for Sigma Receptors

Marriott et al. (2012) reported the synthesis of novel benzofuran-2-carboxamide ligands that are selective for sigma receptors. These ligands, including the 3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides, exhibited high affinity for the sigma-1 receptor, indicating their potential in the development of therapeutic agents targeting sigma receptors (Marriott et al., 2012).

Propriétés

IUPAC Name |

N-[(4-propan-2-ylphenyl)methyl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO2/c1-13(2)15-9-7-14(8-10-15)12-20-19(21)18-11-16-5-3-4-6-17(16)22-18/h3-11,13H,12H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOTVHMLDLUGXBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CNC(=O)C2=CC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5569458.png)

methanone](/img/structure/B5569487.png)

![2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-(1H-indol-3-yl)ethanone](/img/structure/B5569490.png)

![1-(2,3-dimethyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-3-pyrrolidinol](/img/structure/B5569526.png)

![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-phenylpropanamide](/img/structure/B5569548.png)

![1-(5-{1-[(2,6-dimethylpyrimidin-4-yl)carbonyl]piperidin-4-yl}-4-ethyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5569564.png)

![N,N-diethyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5569565.png)